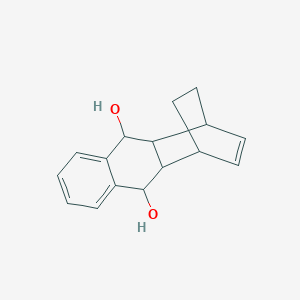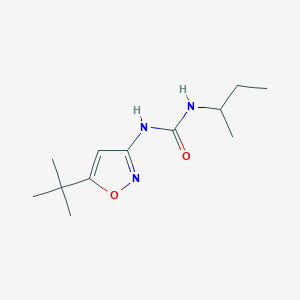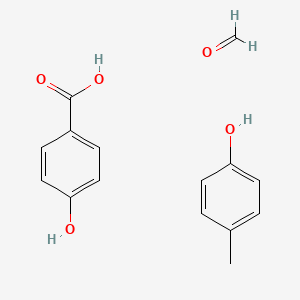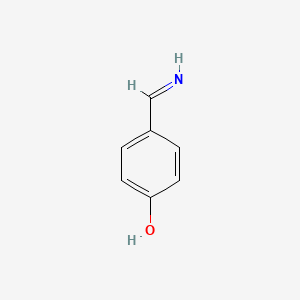
1,4,4a,9,9a,10-Hexahydro-1,4-ethanoanthracene-9,10-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,4a,9,9a,10-Hexahydro-1,4-ethanoanthracene-9,10-diol is an organic compound with a complex structure that includes multiple fused rings and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4a,9,9a,10-Hexahydro-1,4-ethanoanthracene-9,10-diol typically involves multi-step organic reactions. One common method includes the hydrogenation of 1,4-ethanoanthracene derivatives under specific conditions. For example, the compound can be synthesized via the hydrogenation of 1,4-ethanoanthracene-9,10-dione using a palladium catalyst in the presence of hydrogen gas .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,4,4a,9,9a,10-Hexahydro-1,4-ethanoanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products
Oxidation: Formation of 1,4-ethanoanthracene-9,10-dione.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1,4,4a,9,9a,10-Hexahydro-1,4-ethanoanthracene-9,10-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as polymers and resins.
作用機序
The mechanism of action of 1,4,4a,9,9a,10-Hexahydro-1,4-ethanoanthracene-9,10-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique ring structure allows it to interact with enzymes and receptors, potentially modulating their activity.
類似化合物との比較
Similar Compounds
1,4,4a,9,9a,10-Hexahydro-1,4-methanoanthracene-9,10-diol: Similar structure but with a methano bridge instead of an ethano bridge.
1,2,3,4,4a,9a-Hexahydro-9-methyl-4H-carbazole-4-one: Contains a carbazole ring system with different functional groups.
2,3,4,4a,9,9a-Hexahydro-1H-fluorene: Similar fused ring structure but lacks hydroxyl groups.
Uniqueness
1,4,4a,9,9a,10-Hexahydro-1,4-ethanoanthracene-9,10-diol is unique due to its specific arrangement of fused rings and hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in organic synthesis and materials science.
特性
CAS番号 |
55431-78-2 |
|---|---|
分子式 |
C16H18O2 |
分子量 |
242.31 g/mol |
IUPAC名 |
tetracyclo[10.2.2.02,11.04,9]hexadeca-4,6,8,13-tetraene-3,10-diol |
InChI |
InChI=1S/C16H18O2/c17-15-11-3-1-2-4-12(11)16(18)14-10-7-5-9(6-8-10)13(14)15/h1-5,7,9-10,13-18H,6,8H2 |
InChIキー |
CXKDRWRWLKDGTN-UHFFFAOYSA-N |
正規SMILES |
C1CC2C=CC1C3C2C(C4=CC=CC=C4C3O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)

![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)


![5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14625320.png)






